3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide

Data Gap Biological Activity SAR

3,5-Dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide (CAS 620586-72-3) is a synthetic small molecule of the benzofuran-2-carboxamide class, characterized by a 3,5-dimethylbenzofuran core and an N-(2-methylphenyl) carboxamide substituent. While structurally related scaffolds have been explored for hypolipidaemic, neuroprotective, and CB1 allosteric modulation activities, no published primary studies, patents, or database records containing quantitative biological, pharmacological, or performance data were found for this specific compound in the accessible non-vendor literature.

Molecular Formula C18H17NO2
Molecular Weight 279.339
CAS No. 620586-72-3
Cat. No. B2530415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide
CAS620586-72-3
Molecular FormulaC18H17NO2
Molecular Weight279.339
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C
InChIInChI=1S/C18H17NO2/c1-11-8-9-16-14(10-11)13(3)17(21-16)18(20)19-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,20)
InChIKeyZZMMVLFKAIHZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide: Chemical Class Overview for Sourcing Decisions


3,5-Dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide (CAS 620586-72-3) is a synthetic small molecule of the benzofuran-2-carboxamide class, characterized by a 3,5-dimethylbenzofuran core and an N-(2-methylphenyl) carboxamide substituent . While structurally related scaffolds have been explored for hypolipidaemic, neuroprotective, and CB1 allosteric modulation activities, no published primary studies, patents, or database records containing quantitative biological, pharmacological, or performance data were found for this specific compound in the accessible non-vendor literature [1][2]. Its current availability appears limited to specialty chemical vendor catalogs.

Procurement Risk for 3,5-Dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide: Lack of Data Prevents Generic Substitution


For this specific compound, generic substitution or selection against in-class analogs is impossible to validate because no quantitative comparative data exists in the public domain. The benzofuran-2-carboxamide scaffold is known for highly substituent-dependent pharmacology; small changes in the aryl carboxamide moiety (e.g., N-(2-methylphenyl) vs. N-(3,5-dimethylphenyl) vs. N-(4-hydroxyphenyl)) have been shown to profoundly alter biological activity, selectivity, and even mechanism of action in related series [1][2]. Without published potency, selectivity, ADMET, or in vivo data for 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide, any attempt to interchange it with another benzofuran-2-carboxamide is an unquantified risk [3].

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide: Data Availability Assessment


Absence of Published Potency Data Against Any Biological Target

A systematic search for primary research publications, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned zero entries containing IC50, Ki, EC50, % inhibition, or any other quantitative activity data for 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide (CAS 620586-72-3) against any biological target [1][2]. The compound is absent from major bioactivity databases. This contrasts sharply with structurally related benzofuran-2-carboxamides such as N-(3,5-dimethylphenyl)-benzofuran-2-carboxamide (CAS 304889-42-7) which are cataloged in vendor databases as reference standards.

Data Gap Biological Activity SAR

Lack of Comparative Selectivity or ADMET Profiling

No experimental or predicted ADMET parameters (e.g., logP, aqueous solubility, metabolic stability, CYP inhibition, hERG liability) were found for this specific compound. No selectivity profiles against any target panel were identified. This is notable because the benzofuran-2-carboxamide class can exhibit varying ADMET properties based on N-aryl substitution patterns; for example, bioavailability and clearance differences have been documented between N-phenyl and N-benzyl analogs in CNS-targeted programs [1]. Without compound-specific data, no selectivity or safety differentiation can be claimed.

ADMET Selectivity Drug-likeness

No In Vivo Efficacy or Toxicology Data in Public Domain

A search of PubMed and Google Scholar for any in vivo study (animal model, disease model, pharmacokinetic study, toxicology assessment) involving 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide returned zero results [1]. This stands in contrast to certain benzofuran-2-carboxamide derivatives such as compound 3m (N-(4-hydroxyphenyl)benzofuran-2-carboxamide) which has demonstrated in vivo anticancer activity in xenograft models [2]. The target compound has no efficacy or safety evidence to support therapeutic procurement.

In Vivo Pharmacology Toxicology

Current Application Scenarios for 3,5-Dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide Based on Available Evidence


Chemical Procurement as a Building Block or Reference Standard

Given the absence of biological characterization, the most defensible application for this compound is as a chemical building block for further synthetic derivatization or as an analytical reference standard for method development (e.g., HPLC, LC-MS), provided that vendor-certified purity (e.g., ≥95% by HPLC) and identity confirmation (NMR, HRMS) are supplied [1]. However, without peer-reviewed characterization data, even this use carries material risk.

Exploratory SAR Studies for Benzofuran-2-Carboxamide Libraries

This compound could serve as one member of a broader benzofuran-2-carboxamide library in an exploratory structure-activity relationship (SAR) study aimed at profiling the impact of N-aryl ortho-methyl substitution on target binding, selectivity, or physicochemical properties [1][2]. Its value in this context stems entirely from its structural orthogonality within a designed matrix, not from any pre-existing activity data.

Not Recommended: Direct Procurement for In Vivo or Lead Optimization Programs

The compound cannot be recommended for in vivo efficacy studies, ADMET profiling, or lead optimization campaigns. The complete absence of potency, selectivity, PK, and toxicology data means it carries maximum uncertainty and fails to meet even minimal evidentiary standards for progression into resource-intensive studies [1].

Not Recommended: Therapeutic or Clinical Candidate Selection

No evidence supports selection of this compound for any therapeutic indication. Unlike other benzofuran-2-carboxamides with published in vivo proof-of-concept data (e.g., hypolipidaemic, neuroprotective, or anticancer models), 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide has no disease-relevant biological data [1][2].

Quote Request

Request a Quote for 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.